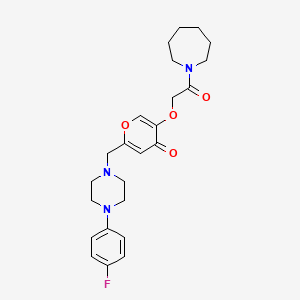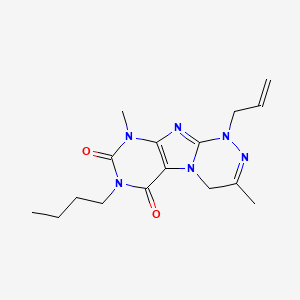
SCHEMBL15750021
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-allyl-7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a synthetically derived organic compound. It is characterized by its complex molecular structure which includes a purine core, commonly found in many biochemical substances like nucleotides and vitamins.
Applications De Recherche Scientifique
Chemistry
Employed in studying synthetic pathways and reaction mechanisms.
Used as a reference compound for the development of similar synthetic molecules.
Biology and Medicine
Investigated for antiviral and anticancer properties due to its structural similarity to biologically active purines.
Industry
Utilized in the synthesis of advanced materials.
Component in the formulation of certain agrochemicals and dyes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione generally involves a multi-step process:
Starting from a substituted guanine derivative.
Introducing the triazino group through a cyclization reaction under controlled acidic conditions.
Alkylation steps for incorporating the allyl and butyl groups using appropriate alkyl halides and bases.
Industrial Production Methods
On an industrial scale, the synthesis of this compound is achieved by optimizing the reaction conditions for higher yield and purity, such as:
Continuous flow synthesis to ensure steady supply and reduce by-products.
Use of robust catalysts to expedite the alkylation processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation, potentially at the allyl group, using agents like potassium permanganate.
Reduction: : Reduction could occur at the nitrogenous sites, often using hydrogenation techniques with palladium catalysts.
Substitution: : Nucleophilic substitution is common, particularly at the halide-linked sites during the synthesis steps.
Common Reagents and Conditions
Strong bases like sodium hydride or potassium tert-butoxide.
Organic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Catalysts for specific reactions, such as palladium for hydrogenation or copper for cyclization.
Major Products
Oxidative reactions might yield various oxygenated derivatives.
Reduction typically results in the saturated versions of the parent compound.
Substitution could introduce different alkyl or functional groups depending on the reagents used.
Mécanisme D'action
The primary mechanism by which 1-allyl-7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione exerts its effects involves:
Binding to specific molecular targets such as enzymes or receptors.
Interfering with biological pathways, potentially by mimicking or inhibiting natural purines.
Molecular Targets and Pathways
Enzymatic targets might include purine metabolic pathways.
Potential pathways affected could involve DNA synthesis or repair mechanisms, given the purine structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-3-butyl-7-ethylpurine-2,6-dione: : Also possesses an alkylated purine core.
1,3,7-trimethylpurine-2,6-dione (Caffeine): : Shares structural features with different functional groups.
Unique Features
The specific combination of the allyl, butyl, and triazino groups in 1-allyl-7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione provides unique chemical reactivity and biological activity.
Enhanced stability and reactivity compared to simpler purine derivatives due to the extended aromatic system and nitrogen configuration.
This compound serves as a fascinating example of how synthetic organic chemistry can expand the functionality and application of naturally derived molecular frameworks.
Propriétés
IUPAC Name |
7-butyl-3,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-5-7-9-20-14(23)12-13(19(4)16(20)24)17-15-21(12)10-11(3)18-22(15)8-6-2/h6H,2,5,7-10H2,1,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTZTSUUGVETHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2CC(=NN3CC=C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
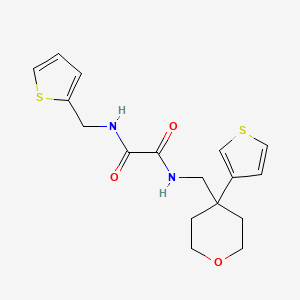
![5-[Benzyl(methyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B2443446.png)
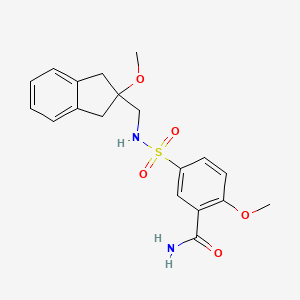

![N-Methyl-N-[3-(3-methyl-2-oxoquinoxalin-1-yl)propyl]prop-2-ynamide](/img/structure/B2443451.png)
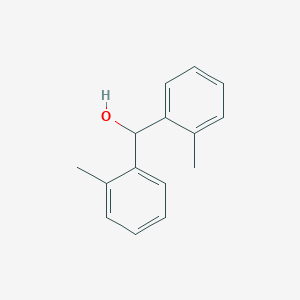
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(9H-fluoren-2-yl)piperidine-4-carboxamide](/img/structure/B2443453.png)
![N-(3-methoxyphenyl)-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2443456.png)
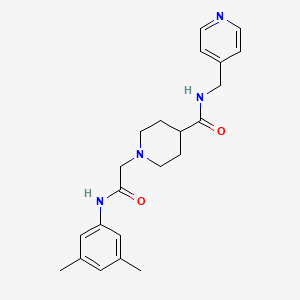
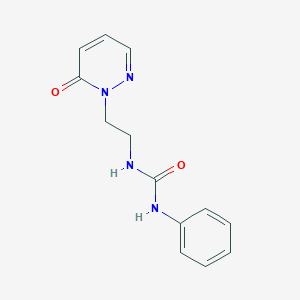

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2443463.png)
![N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B2443464.png)
